N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine
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Overview
Description
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furo[3,2-g]chromen-7-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the acetamido group: This can be done through an acylation reaction.
Incorporation of the methylsulfanyl group: This step typically involves a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties, such as liquid crystals or polymers.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID
- 2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID
Uniqueness
The uniqueness of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This can affect its reactivity, binding affinity to targets, and overall biological activity.
Properties
Molecular Formula |
C24H20BrNO6S |
---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H20BrNO6S/c1-12-15-7-17-18(13-3-5-14(25)6-4-13)10-31-20(17)9-21(15)32-24(30)16(12)8-22(27)26-19(11-33-2)23(28)29/h3-7,9-10,19H,8,11H2,1-2H3,(H,26,27)(H,28,29)/t19-/m1/s1 |
InChI Key |
WWIHRFCFRMBMIG-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N[C@H](CSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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